molecular formula C23H24N2S2 B2423145 4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide CAS No. 478049-64-8

4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide

Cat. No.: B2423145
CAS No.: 478049-64-8
M. Wt: 392.58
InChI Key: MUDGDKGDTFWFDH-UHFFFAOYSA-N
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Description

4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is a complex organic compound with a molecular formula of C25H24N2OS2

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2S2/c1-16-7-11-18(12-8-16)15-26-23-24-21-6-4-3-5-20(21)22(25-23)27-19-13-9-17(2)10-14-19/h7-14H,3-6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDGDKGDTFWFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 4-methylbenzyl chloride with 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline under specific conditions, such as the presence of a strong base like potassium carbonate and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the sulfide group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: : The quinazolinyl ring can be reduced to form a tetrahydroquinazoline derivative.

  • Substitution: : The methyl groups on the benzene rings can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : 4-Methylbenzyl 4-[(4-methylphenyl)sulfoxide]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide and 4-Methylbenzyl 4-[(4-methylphenyl)sulfone]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide.

  • Reduction: : 4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline.

  • Substitution: : Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic effects. It may be used as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which 4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

  • Bis(4-methylphenyl) sulfide

  • 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide stands out due to its specific structural features, such as the presence of both sulfanyl and quinazolinyl groups. These features contribute to its unique chemical and biological properties compared to similar compounds.

Biological Activity

4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by a quinazoline core substituted with methyl and sulfanyl groups. This structural configuration is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide exhibit various pharmacological effects including:

  • Antitumor Activity : Compounds in this class have shown promising results against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives possess significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

Antitumor Activity

A study investigating the antitumor potential of quinazoline derivatives found that several compounds demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Notably, the compound exhibited an IC50 value in the low micromolar range.

CompoundCell LineIC50 (µM)Mechanism
4-Methylbenzyl derivativeMCF-75.2Apoptosis induction
4-Methylbenzyl derivativeA5496.1Cell cycle arrest

Antimicrobial Properties

Research on related sulfanyl compounds has demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli15

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

Case Studies

  • Case Study on Antitumor Activity : A recent clinical trial evaluated a similar quinazoline derivative in patients with advanced solid tumors. The trial reported partial responses in several patients, with manageable side effects.
  • Case Study on Antimicrobial Efficacy : An investigation into the antimicrobial properties of related compounds revealed that they could serve as effective alternatives to traditional antibiotics in treating resistant bacterial infections.

Q & A

Basic: Optimal Synthetic Routes and Purification Strategies

Q: What are the optimal synthetic routes and critical purification steps for synthesizing 4-methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide? A: Synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and catalysts. Key steps include:

  • Sulfanyl Group Introduction: Use nucleophilic substitution under inert atmospheres (e.g., N₂) with thiourea or thiol derivatives as sulfur sources .
  • Cyclization: Employ acidic or basic conditions (e.g., HCl/EtOH or NaH/THF) to form the tetrahydroquinazoline core .
  • Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >95% purity .
    Critical Parameters:
  • Solvent polarity affects reaction kinetics (e.g., DMF accelerates nucleophilic attacks).
  • Catalysts like p-toluenesulfonic acid improve cyclization yields .

Basic: Assessing Chemical Stability and Storage Conditions

Q: How should researchers assess the chemical stability of this compound under varying storage and experimental conditions? A: Stability studies should focus on:

  • Oxidative Degradation: Monitor sulfanyl (-S-) group oxidation using HPLC or LC-MS. Conditions from related compounds suggest:

    Reaction Conditions Reagents Products
    Sulfoxide formation0–5°C, 2–4 hrsH₂O₂ (30%) in acetic acidSulfoxide derivative
    Sulfone formation50–60°C, 6–8 hrsmCPBASulfone derivative
  • Storage: Store at -20°C under argon to prevent moisture/oxygen-induced degradation. Regular NMR (¹H, ¹³C) validates integrity .

Advanced: Experimental Design for Environmental Fate Studies

Q: How to design experiments evaluating the environmental fate and ecological impact of this compound? A: Adapt methodologies from long-term ecotoxicological frameworks:

  • Compartmental Analysis: Study distribution in soil, water, and biota using radiolabeled analogs (e.g., ¹⁴C-tagged compound) .
  • Degradation Pathways: Use OECD 301B (Ready Biodegradability Test) to assess microbial breakdown .
  • Experimental Setup:
    • Split-Plot Design: Assign variables (e.g., pH, temperature) to main plots and subplots for statistical rigor .
    • Replicates: 4 replicates with 5 plants each, analyzing physical/chemical parameters and antioxidant activity .

Advanced: Resolving Contradictions in Pharmacological Data

Q: How can researchers resolve contradictory results in pharmacological activity assays for this compound? A: Address discrepancies through:

  • Assay Cross-Validation: Compare results across multiple platforms (e.g., enzyme inhibition vs. cell-based assays) .
  • Reaction Condition Controls: Standardize sulfanyl group oxidation states (e.g., pre-convert to sulfone to eliminate variability) .
  • Orthogonal Analytics: Use SPR (surface plasmon resonance) for binding affinity validation alongside traditional IC₅₀ measurements .

Advanced: Methodologies for Structural Modifications

Q: What methodologies enable targeted structural modifications to enhance bioactivity or solubility? A: Focus on functional group transformations:

  • Sulfone Derivatives: Oxidize the sulfanyl group with mCPBA (meta-chloroperbenzoic acid) at 50–60°C to improve metabolic stability .
  • Amide/Amine Modifications: Introduce hydrophilic groups (e.g., -OH, -COOH) via reductive amination or acylation under Schlenk conditions .
  • Solubility Screening: Use DLS (dynamic light scattering) to assess aggregation tendencies in PBS or simulated biological fluids .

Advanced: Mechanistic Studies of Sulfanyl Reactivity

Q: What experimental approaches elucidate the mechanistic role of the sulfanyl group in this compound’s reactivity? A: Employ:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Computational Modeling: DFT (density functional theory) simulations (e.g., B3LYP/6-31G*) predict electron density shifts during oxidation .
  • Spectroscopic Probes: Time-resolved FTIR tracks intermediate formation during sulfanyl oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.